

Applications of Bis(triphenylphosphine)(ethylene)nickel(0) in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethenebis(triphenylphosphine)nickel*

el

Cat. No.: *B12880120*

[Get Quote](#)

Abstract

Bis(triphenylphosphine)(ethylene)nickel(0), $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$, is a versatile and reactive zerovalent nickel complex that serves as a valuable catalyst in a variety of organic transformations. Its utility stems from the lability of the ethylene ligand, which is readily displaced to generate a highly reactive " $\text{Ni}(\text{PPh}_3)_2$ " fragment. This species is adept at participating in oxidative addition, cycloaddition, and reductive coupling reactions. This application note details two significant applications of this catalytic system: the reductive coupling of alkynes and epoxides to form homoallylic alcohols and the $[2+2+2]$ cycloaddition of diynes and carbon dioxide to synthesize α -pyrones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.

Introduction

Nickel-catalyzed reactions have become indispensable tools in modern organic synthesis, offering a cost-effective and often more reactive alternative to precious metal catalysts like palladium. Zerovalent nickel complexes, particularly those stabilized by phosphine ligands, are central to many of these transformations. The complex $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$ is an important precatalyst in this class. Although often generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) $[\text{Ni}(\text{COD})_2]$ and triphenylphosphine (PPh_3), the isolated complex provides a direct entry into $\text{Ni}(0)$ catalysis. The ethylene ligand is weakly bound and easily

displaced by substrates, initiating the catalytic cycle. This note will explore two key transformations where this catalytic system demonstrates significant synthetic utility.

Application 1: Reductive Coupling of Alkynes and Epoxides

The nickel-catalyzed reductive coupling of alkynes and epoxides provides a powerful method for the synthesis of homoallylic alcohols, structures prevalent in many natural products and pharmaceutical agents.^[1] This transformation forms a new carbon-carbon bond with high regioselectivity and stereoselectivity.^{[1][2]} The reaction typically employs a stoichiometric reductant, such as a trialkylborane or a silane.

Quantitative Data Summary

The following table summarizes representative results for the intermolecular reductive coupling of various alkynes and epoxides, demonstrating the substrate scope of the reaction. The catalytic system is typically generated in situ from Ni(COD)_2 and PPh_3 , which forms the active Ni(0) -phosphine species.

Entry	Alkyne	Epoxide	Reductant (equiv.)	Catalyst System (mol %)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	Phenyl acetylene	Propylene oxide	Et ₃ B (2.0)	Ni(CO) ₂ D ₂ (10), PPh ₃ (20)	THF	25	12	(E)-1-phenyl pent-1-en-4-ol	75
2	1-Hexyne	Styrene oxide	Et ₃ B (2.0)	Ni(CO) ₂ D ₂ (10), PPh ₃ (20)	THF	25	18	(E)-1-phenyl -4-decan-3-ol	68
3	Trimethylsilyl acetylene	1,2-Epoxy octane	Et ₃ B (2.0)	Ni(CO) ₂ D ₂ (10), PPh ₃ (20)	Dioxane	50	24	(E)-1-(trimethylsilyl)dec-3-en-2-ol	71
4	Phenyl acetylene	Cyclohexene oxide	Et ₃ B (2.0)	Ni(CO) ₂ D ₂ (10), PPh ₃ (20)	THF	25	16	(E)-2-(1-phenyl vinyl)cyclohexan-1-ol	82
5	Methyl propiolate	Propylene oxide	Et ₃ SiH (2.5)	Ni(CO) ₂ D ₂ (5), PPh ₃ (10)	THF	0	8	Methyl (E)-4-hydroxy-2-methyl pent-	65

2-
enoate

Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Coupling

Materials:

- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
- Triphenylphosphine (PPh₃)
- Alkyne (e.g., Phenylacetylene)
- Epoxide (e.g., Propylene oxide)
- Triethylborane (Et₃B, 1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen gas supply
- Standard Schlenk line or glovebox equipment

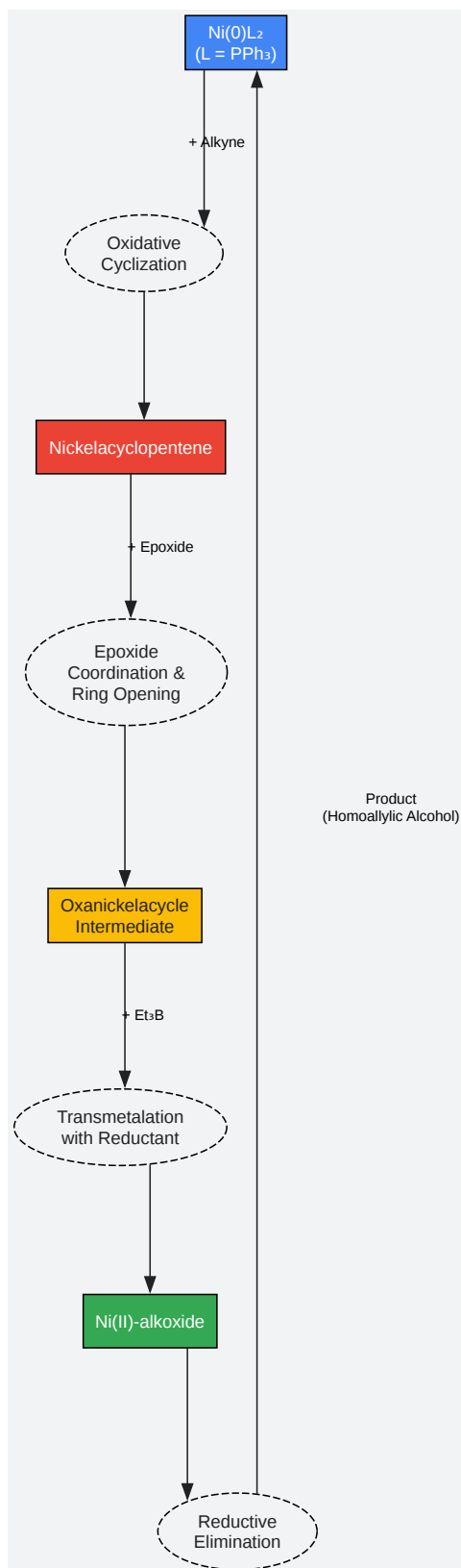
Procedure:

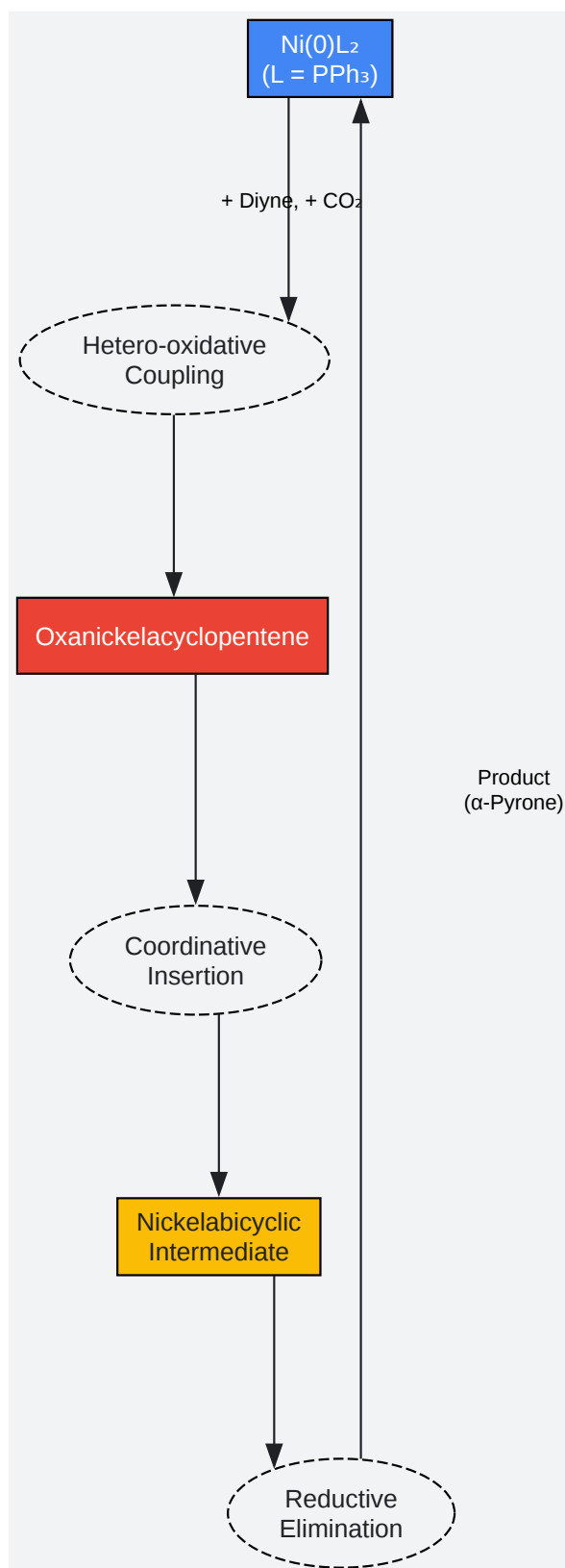
- All reactions should be performed under an inert atmosphere of nitrogen using standard Schlenk techniques or in a glovebox.
- To a flame-dried Schlenk flask, add Ni(COD)₂ (e.g., 0.1 mmol, 10 mol%) and PPh₃ (e.g., 0.2 mmol, 20 mol%).
- Add anhydrous THF (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes, during which the solution should turn a reddish-brown color, indicating the formation of the Ni(0)-phosphine complex.
- Add the alkyne (e.g., 1.2 mmol, 1.2 equiv) to the flask via syringe.

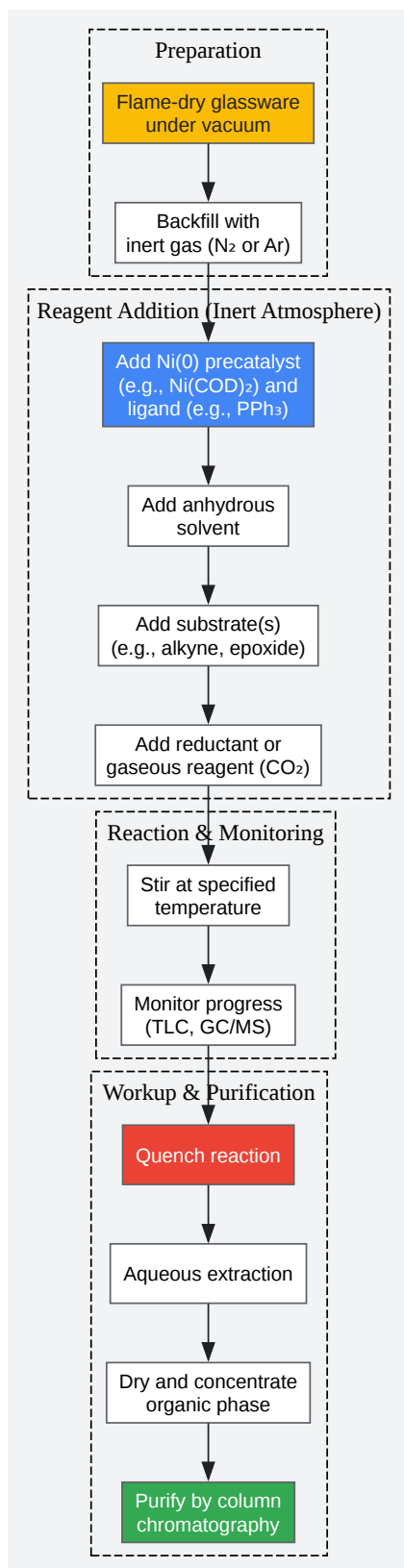
- Add the epoxide (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylborane (2.0 mmol, 2.0 equiv, 2.0 mL of a 1.0 M solution) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Mechanistic Pathway

The reaction is proposed to proceed through a catalytic cycle involving the formation of a key nickelacyclopentane or nickella(II)oxetane intermediate.^{[1][2]}







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel-catalyzed reductive coupling of alkynes and epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of Bis(triphenylphosphine) (ethylene)nickel(0) in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12880120#applications-of-ni-pph3-2-c2h4-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

